molecular formula C16H18N2O5S B11352838 N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11352838
M. Wt: 350.4 g/mol
InChI Key: QHAZHAZTRBJGDB-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophenyl group, an ethoxyphenyl group, and an oxazole carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxazole ring, the introduction of the ethoxyphenyl group, and the incorporation of the dioxidotetrahydrothiophenyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles can be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The ethoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide include:

  • N-(3-chloro-4-methoxyphenyl)-2-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)acetamide
  • 2-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)-N-(4-methoxyphenyl)acetamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H18N2O5S

Molecular Weight

350.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H18N2O5S/c1-2-22-13-5-3-11(4-6-13)15-9-14(18-23-15)16(19)17-12-7-8-24(20,21)10-12/h3-6,9,12H,2,7-8,10H2,1H3,(H,17,19)

InChI Key

QHAZHAZTRBJGDB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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